Gadobenic Acid Disodium Salt
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Overview
Description
Gadobenic acid disodium salt is a complex of gadolinium with the ligand BOPTA. It is primarily used as a gadolinium-based contrast agent for magnetic resonance imaging (MRI). This compound is known for its ability to enhance the contrast of images, making it easier to detect and visualize lesions and abnormal vascularity in the body .
Mechanism of Action
- In MRI, it specifically visualizes lesions in the central nervous system (CNS), brain, spine, and associated tissues .
- Additionally, it is used for magnetic resonance angiography (MRA) to evaluate adults with known or suspected renal or aorto-ilio-femoral occlusive vascular disease .
- When placed in an MRI instrument, protons generate images primarily based on proton density and proton relaxation dynamics .
- This exchange provides a mechanism for MRI contrast enhancement, allowing visualization of abnormal vascularity and lesions .
- The compound’s ADME properties (absorption, distribution, metabolism, and excretion) impact its bioavailability .
- At the molecular and cellular level, it enhances the signal intensity in affected tissues, aiding in diagnosis .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
Gadobenic Acid Disodium Salt interacts with various biomolecules in the body. It is specifically taken up by hepatocytes and excreted through the biliary system, making it a useful contrast agent for liver MRI . The benzene ring in its structure confers weak protein binding, leading to increased R1 and R2 relaxivity .
Cellular Effects
This compound influences cell function by enhancing the contrast in MRI scans, allowing for better visualization of lesions and abnormal vascularity . It does not directly impact cell signaling pathways, gene expression, or cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its strong paramagnetic properties. The gadolinium ion in the compound is 9-coordinate with BOPTA acting as an 8-coordinating ligand. The ninth position is occupied by a water molecule, which exchanges rapidly with water molecules in the immediate vicinity of the strongly paramagnetic complex, providing a mechanism for MRI contrast enhancement .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are primarily related to its role as a contrast agent in MRI scans. The compound is stable and does not degrade over time .
Metabolic Pathways
This compound is involved in specific metabolic pathways related to its excretion. It is taken up by hepatocytes and excreted through the biliary system .
Transport and Distribution
This compound is distributed within cells and tissues via its uptake by hepatocytes. It does not interact with any known transporters or binding proteins .
Subcellular Localization
Given its role as a contrast agent, it is likely to be distributed throughout the cell rather than localized to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of gadobenic acid involves the chelation of gadolinium ions with the ligand BOPTA. The ligand BOPTA is a derivative of diethylenetriaminepentaacetic acid (DTPA) where one terminal carboxyl group is replaced by a benzyl ether group. The reaction typically involves mixing gadolinium chloride with BOPTA in an aqueous solution, followed by the addition of sodium hydroxide to form the disodium salt .
Industrial Production Methods: Industrial production of gadobenic acid disodium salt follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: Gadobenic acid disodium salt primarily undergoes complexation reactions due to the presence of gadolinium ions. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions.
Common Reagents and Conditions: The primary reagent used in the synthesis of this compound is gadolinium chloride. The reaction is carried out in an aqueous medium with the addition of sodium hydroxide to form the disodium salt .
Major Products: The major product of the reaction is this compound, which is used as a contrast agent in MRI .
Scientific Research Applications
Chemistry: In chemistry, gadobenic acid disodium salt is used as a contrast agent in various analytical techniques, including MRI. It helps in enhancing the visibility of chemical structures and reactions.
Biology: In biological research, this compound is used to study the structure and function of biological tissues. It aids in the visualization of cellular and molecular processes in living organisms.
Medicine: this compound is widely used in medical imaging to diagnose and monitor various diseases, including tumors, vascular diseases, and neurological disorders. It provides high-resolution images that help in accurate diagnosis and treatment planning .
Industry: In the industrial sector, this compound is used in the development of new imaging technologies and contrast agents. It is also used in quality control processes to ensure the accuracy and reliability of imaging equipment .
Comparison with Similar Compounds
- Gadopentetic acid
- Gadoteridol
- Gadobutrol
- Gadoxetic acid
Comparison: Gadobenic acid disodium salt is unique due to its benzyl ether group, which provides weak protein binding and increased relaxivity compared to other gadolinium-based contrast agents. This results in better image contrast and longer imaging windows. Additionally, it is specifically taken up by hepatocytes and excreted through the biliary system, making it particularly useful for liver MRI .
Properties
IUPAC Name |
disodium;2-[2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]-3-phenylmethoxypropanoate;gadolinium(3+) |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O11.Gd.2Na/c26-18(27)10-23(6-7-24(11-19(28)29)12-20(30)31)8-9-25(13-21(32)33)17(22(34)35)15-36-14-16-4-2-1-3-5-16;;;/h1-5,17H,6-15H2,(H,26,27)(H,28,29)(H,30,31)(H,32,33)(H,34,35);;;/q;+3;2*+1/p-5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTRMCSCVTYBQK-UHFFFAOYSA-I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(=O)[O-])N(CCN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Gd+3] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26GdN3Na2O11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747843 |
Source
|
Record name | Gadolinium sodium 4-carboxylato-5,8,11-tris(carboxylatomethyl)-1-phenyl-2-oxa-5,8,11-triazatridecan-13-oate (1/2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
711.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113662-22-9 |
Source
|
Record name | Gadolinium sodium 4-carboxylato-5,8,11-tris(carboxylatomethyl)-1-phenyl-2-oxa-5,8,11-triazatridecan-13-oate (1/2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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